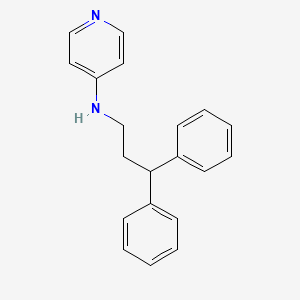
calcium;2-sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium;2-sulfanylacetate can be synthesized through the reaction of sodium chloroacetate with thiourea to form isothiuronium acetate, which is then reacted with calcium hydroxide to produce the final product : [ \text{HN=C(NH2)-S-CH2COOH + Ca(OH)2 → CaSC2H2O2·3H2O + H2NCN} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves controlled temperatures and pH levels to facilitate the reaction and subsequent crystallization of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Calcium;2-sulfanylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can act as a reducing agent, breaking disulfide bonds in proteins.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Alkaline conditions are often used to facilitate the reduction process.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Free thiols.
Substitution: Various substituted thioglycolates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Calcium;2-sulfanylacetate is used as a reducing agent in various chemical reactions. It is also employed in the synthesis of other sulfur-containing compounds .
Biology: In biological research, it is used to study the reduction of disulfide bonds in proteins and enzymes. This property is particularly useful in the analysis of protein structure and function .
Industry: The primary industrial application of this compound is in the formulation of depilatory creams and hair removal products. It is also used in the textile industry for wool processing .
Mecanismo De Acción
Calcium;2-sulfanylacetate exerts its effects by breaking the disulfide bonds in keratin, the protein that makes up hair. This process weakens the hair structure, making it easier to remove. The compound targets the sulfur atoms in the disulfide bonds, reducing them to free thiols and thereby disrupting the protein’s structural integrity .
Comparación Con Compuestos Similares
- Sodium thioglycolate
- Ammonium thioglycolate
- Potassium thioglycolate
Comparison: Calcium;2-sulfanylacetate is unique in its use of calcium as the cation, which can influence its solubility and reactivity compared to other thioglycolates. For instance, sodium thioglycolate is more soluble in water, while this compound has a more controlled release of thioglycolic acid, making it suitable for specific applications like depilatory creams .
Propiedades
Número CAS |
814-71-1 |
|---|---|
Fórmula molecular |
C2H4CaO2S |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
calcium;2-sulfanylacetate |
InChI |
InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4); |
Clave InChI |
DOWVFKZNSMMYBE-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2] |
SMILES canónico |
C(C(=O)O)S.[Ca] |
Color/Form |
White, crystalline powde |
Key on ui other cas no. |
814-71-1 |
Pictogramas |
Irritant |
Números CAS relacionados |
29820-13-1 |
Vida útil |
STABLE /TRIHYDRATE/ |
Sinónimos |
2-mercaptoacetate 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3) 2-mercaptoacetate, calcium salt (1:1) 2-mercaptoacetate, calcium salt (2:1) 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate 2-mercaptoacetate, monoammonium salt 2-mercaptoacetate, monopotassium salt 2-mercaptoacetate, monosodium salt 2-thioglycolic acid ammonium thioglycolate calcium thioglycolate mercaptoacetic acid sodium thioglycolate sodium thioglycollate thioglycolic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B1201443.png)
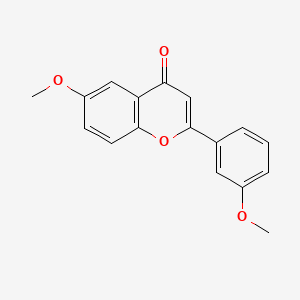
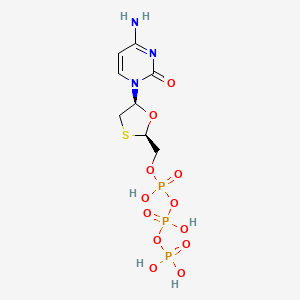
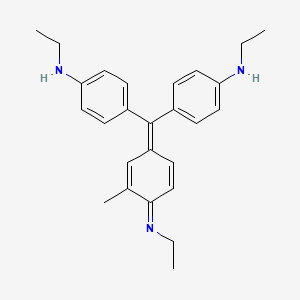
![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)
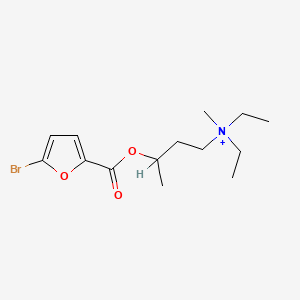
![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)
![6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene](/img/structure/B1201455.png)
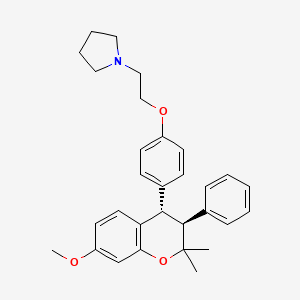
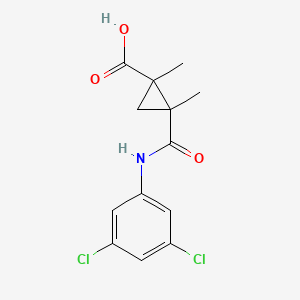
![(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene](/img/structure/B1201458.png)
